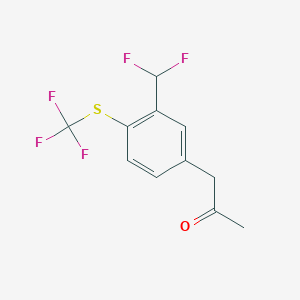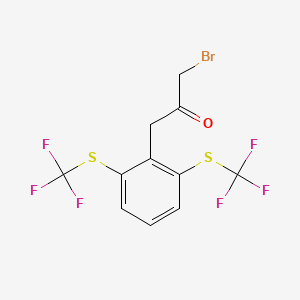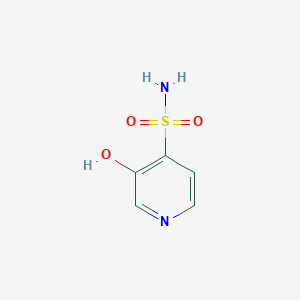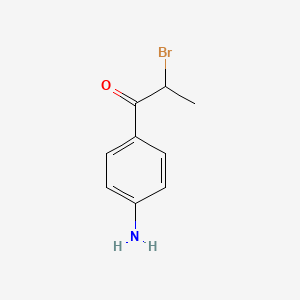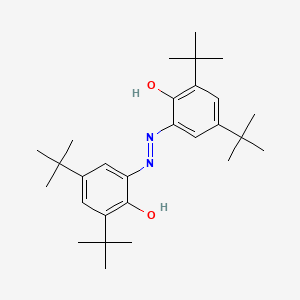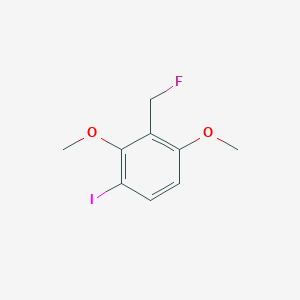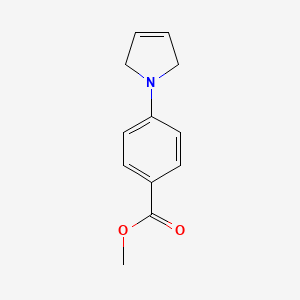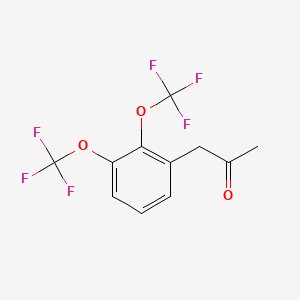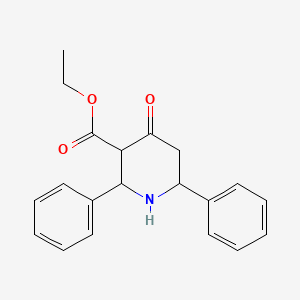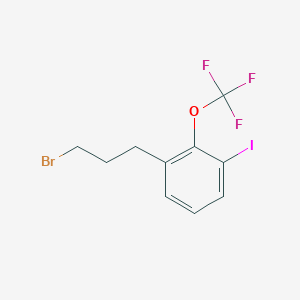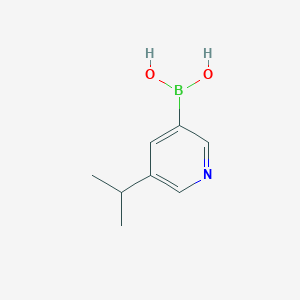
(5-Isopropylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropylpyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-isopropyl-3-bromopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amino- or alkoxy-substituted pyridines.
Oxidation: Boronic esters or borates.
Scientific Research Applications
(5-Isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isopropylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methylphenylboronic Acid: Another boronic acid with a methyl group substituent.
2-Pyridinylboronic Acid: A pyridine-based boronic acid with the boronic acid group at the 2-position.
Uniqueness
(5-Isopropylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules where regioselectivity is crucial .
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(5-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6,11-12H,1-2H3 |
InChI Key |
UDEAILLWXQRGBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


